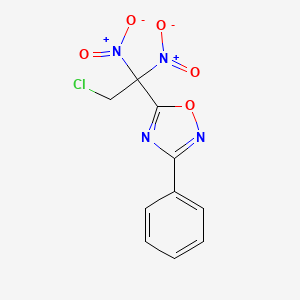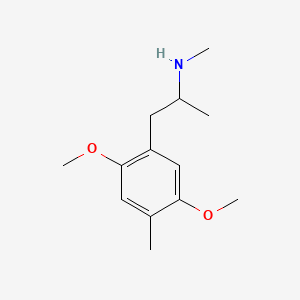
Beatrice
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beatrice, also known as 4-methyl-2,5-dimethoxymethamphetamine, is a lesser-known psychedelic drug. It is a substituted methamphetamine and a homolog of 2,5-dimethoxy-4-methylamphetamine (DOM). This compound was first synthesized by Alexander Shulgin . It produces a vague feeling of openness and receptiveness, along with a stimulative effect .
Vorbereitungsmethoden
Beatrice can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. Finally, the compound is methylated using methyl iodide to produce this compound .
Analyse Chemischer Reaktionen
Beatrice undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and methylating agents like methyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Beatrice has several scientific research applications:
Chemistry: this compound is used as a reference compound in the study of substituted methamphetamines and their effects.
Biology: It is used in research to understand the effects of psychedelic compounds on the brain and behavior.
Medicine: this compound is studied for its potential therapeutic effects in treating certain mental health conditions.
Industry: It is used in the development of new psychoactive substances and their analogs.
Wirkmechanismus
The mechanism of action of Beatrice involves its interaction with serotonin receptors in the brain. It primarily acts as a serotonin receptor agonist, leading to increased serotonin levels and altered neurotransmission. This results in the psychedelic and stimulative effects observed with this compound . The molecular targets include serotonin receptors, particularly the 5-HT2A receptor, and the pathways involved include the serotonin signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Beatrice is similar to other substituted methamphetamines, such as 2,5-dimethoxy-4-methylamphetamine (DOM) and 4-methylmethamphetamine. this compound is unique in its specific substitution pattern, which results in distinct pharmacological effects . Similar compounds include:
- 2,5-dimethoxy-4-methylamphetamine (DOM)
- 4-methylmethamphetamine
- 2,5-dimethoxyphenethylamine
Eigenschaften
CAS-Nummer |
92206-37-6 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3 |
InChI-Schlüssel |
IWYGVDBZCSCJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CC(C)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


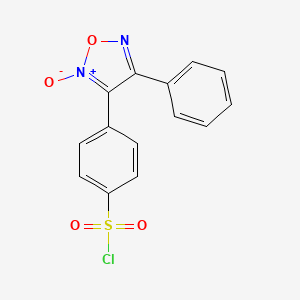
![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
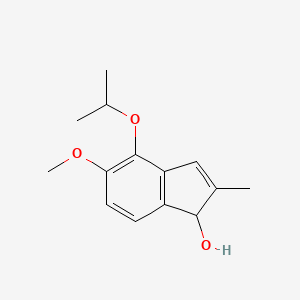
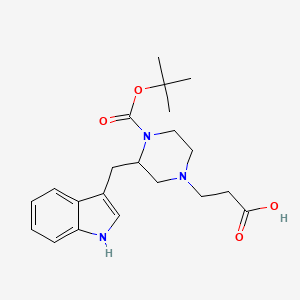
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
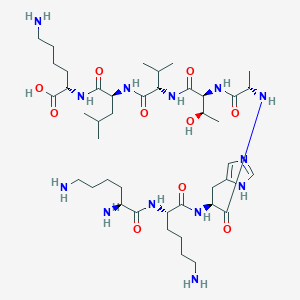
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)
![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)

